Technical Whitepaper: Synthesis and Application of tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate
Technical Whitepaper: Synthesis and Application of tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate
Executive Summary & Nomenclature Clarification
In the landscape of modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for the development of highly selective kinase inhibitors. This technical guide addresses the synthesis, validation, and application of tert-butyl 3-bromo-4-hydroxypiperidine-1-carboxylate .
Critical Nomenclature Note: A common discrepancy exists in chemical databases regarding CAS registry numbers for this synthetic pathway. The CAS number 188869-05-8 specifically refers to the ketone precursor, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate [1],[2]. The subsequent reduction of this ketone yields the target secondary alcohol, tert-butyl 3-bromo-4-hydroxypiperidine-1-carboxylate , which is registered under CAS number 199110-63-9 [3]. To provide a comprehensive resource for drug development professionals, this whitepaper details the continuous synthetic workflow encompassing both the 4-oxo intermediate and the 4-hydroxy target.
Physicochemical Profiling
Understanding the physical parameters of both the intermediate and the target compound is essential for optimizing purification workflows and downstream coupling reactions.
| Property | 4-Oxo Intermediate[1] | 4-Hydroxy Target[3] |
| CAS Number | 188869-05-8 | 199110-63-9 |
| Chemical Name | tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate |
| Molecular Formula | C₁₀H₁₆BrNO₃ | C₁₀H₁₈BrNO₃ |
| Molecular Weight | 278.14 g/mol | 280.16 g/mol |
| Physical State | White to off-white solid | Solid |
| Key Functional Group | Ketone (C=O) | Secondary Alcohol (-OH) |
| Downstream Utility | Electrophilic scaffold, precursor | Chiral building block |
Synthetic Methodology & Mechanistic Causality
As a Senior Application Scientist, it is imperative to move beyond mere procedural steps and understand the why behind each chemical transformation. The following protocols are designed as self-validating systems to ensure high fidelity in structural assembly.
Regioselective Bromination (Synthesis of CAS 188869-05-8)
The synthesis of the 4-oxo intermediate relies on the regioselective bromination of N-Boc-4-piperidone[2].
Step-by-Step Protocol:
-
Enolization: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add triethylamine (TEA, 2.2 eq) followed by the dropwise addition of trimethylchlorosilane (TMSCl, 1.1 eq) at room temperature. Heat the mixture to 75 °C overnight[2].
-
Causality: Direct bromination of ketones often yields mixtures of regioisomers or over-brominated products. By utilizing TEA (a non-nucleophilic base) and TMSCl, we trap the thermodynamic enolate as a silyl enol ether. The bulky tert-butoxycarbonyl (Boc) group provides steric shielding, directing the subsequent electrophilic attack exclusively to the C3 position.
-
-
Bromination: Cool the reaction to 0 °C and introduce N-bromosuccinimide (NBS, 1.05 eq) or molecular bromine.
-
Causality: Low temperatures mitigate the risk of radical side reactions, ensuring the reaction proceeds strictly via an electrophilic addition-elimination mechanism.
-
-
Workup & Purification: Quench with pre-cooled saturated aqueous NaHCO₃ and extract with hexane. Purify the crude product via silica gel column chromatography (petroleum ether/ethyl acetate gradient) to afford a white solid[2].
-
Self-Validation System: Reaction success is confirmed via ¹H NMR. The appearance of a distinct multiplet at δ 4.70-4.85 ppm corresponds to the C3 proton adjacent to the newly introduced bromine atom[4].
-
Diastereoselective Reduction (Synthesis of CAS 199110-63-9)
The conversion of the 4-oxo intermediate to the 4-hydroxy target requires precise stereochemical control[5].
Step-by-Step Protocol:
-
Hydride Delivery: Dissolve tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous methanol. Cool the system to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) in small, controlled portions[5],[4].
-
Causality: Methanol acts as both the solvent and the necessary proton donor for the alkoxide intermediate. Maintaining the temperature at 0 °C is critical; it suppresses the exothermic decomposition of NaBH₄ and maximizes the diastereoselectivity of the hydride attack. Based on the Felkin-Anh steric approach model, the bulky C3-bromine atom dictates that the hydride attacks from the less hindered face, establishing the relative stereochemistry of the resulting alcohol.
-
-
Quench & Isolation: After 30-60 minutes of stirring, quench the reaction with water to destroy unreacted NaBH₄. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].
-
Self-Validation System: The transformation is unequivocally validated using FTIR spectroscopy. The sharp ketone carbonyl stretch (~1715 cm⁻¹) will completely disappear, replaced by a broad O-H stretching band (~3400 cm⁻¹). TLC monitoring (KMnO₄ stain) will reveal a product spot with a significantly lower Rf value due to the increased polarity of the alcohol.
-
Synthetic workflow from N-Boc-4-piperidone to the 4-hydroxy target via the 4-oxo intermediate.
Applications in Advanced Drug Development
The functionalized piperidine ring is a cornerstone in the architecture of targeted therapeutics. The orthogonal reactivity of the C3-bromine (primed for nucleophilic displacement or cross-coupling) and the C4-hydroxyl/oxo groups allows for rapid diversification.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical signaling node in the B-cell receptor pathway. The 188869-05-8 scaffold is heavily utilized to construct substituted pyrazolo[1,5-a]pyrimidines. These compounds exhibit potent BTK inhibition, making them highly valuable in the treatment of B-cell lymphomas and autoimmune diseases like rheumatoid arthritis[5].
-
LRRK2 Inhibitors: Mutations in Leucine-rich repeat kinase 2 (LRRK2) are a primary genetic driver of Parkinson's disease. The piperidine building block undergoes nucleophilic substitution with reagents such as 4-nitro-1H-pyrazole to assemble complex pyrrolo[2,3-d]pyrimidine derivatives, yielding highly selective LRRK2 antagonists[6],[7].
-
HDAC Inhibitors: In the realm of epigenetic modulation, this intermediate is employed to synthesize tetrahydrofusedpyridines. These structures act as Histone Deacetylase (HDAC) inhibitors, inducing cell cycle arrest and apoptosis in oncological models[8].
Application of the chiral piperidine building block in targeted kinase inhibitor development.
References
-
[8] Title: WO2009037001A2 - Novel tetrahydrofusedpyridines as histone deacetylase inhibitors | Source: Google Patents | URL:
-
[5] Title: US9447106B2 - Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators | Source: Google Patents | URL:
-
[6] Title: CA2937431A1 - Compounds (LRRK2 Inhibitors) | Source: Google Patents | URL:
-
[7] Title: WO2015113452A1 - Compounds (LRRK2 Inhibitors) | Source: Google Patents | URL:
-
[4] Title: AU2014256633B2 - Standard Patent | Source: Google Patents | URL:
Sources
- 1. 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. 3-BROMO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 188869-05-8 [chemicalbook.com]
- 3. 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US9447106B2 - Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators - Google Patents [patents.google.com]
- 6. CA2937431A1 - Compounds - Google Patents [patents.google.com]
- 7. WO2015113452A1 - Compounds - Google Patents [patents.google.com]
- 8. WO2009037001A2 - Novel tetrahydrofusedpyridines as histone deacetylase inhibitors - Google Patents [patents.google.com]
